Cas no 2361645-98-7 (1-3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-ylprop-2-en-1-one)
1-3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-ylprop-2-en-1-one Chemical and Physical Properties
Names and Identifiers
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- Z3024768368
- EN300-26600503
- 1-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one
- 2361645-98-7
- 1-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-azetidinyl]-2-propen-1-one
- 1-3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-ylprop-2-en-1-one
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- Inchi: 1S/C14H13N3O2/c1-2-12(18)17-8-11(9-17)14-15-13(16-19-14)10-6-4-3-5-7-10/h2-7,11H,1,8-9H2
- InChI Key: ITUTXXSMFFBSJE-UHFFFAOYSA-N
- SMILES: C(N1CC(C2ON=C(C3=CC=CC=C3)N=2)C1)(=O)C=C
Computed Properties
- Exact Mass: 255.100776666g/mol
- Monoisotopic Mass: 255.100776666g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 349
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 59.2Ų
Experimental Properties
- Density: 1.253±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 488.2±48.0 °C(Predicted)
- pka: -1.14±0.39(Predicted)
1-3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-ylprop-2-en-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26600503-0.05g |
1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one |
2361645-98-7 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
1-3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-ylprop-2-en-1-one Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 1-3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-ylprop-2-en-1-one
Chemical Profile of 1-3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-ylprop-2-en-1-one (CAS No. 2361645-98-7)
1-3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-ylprop-2-en-1-one is a structurally intriguing compound that has garnered significant attention in the field of medicinal chemistry due to its unique pharmacophoric features. This molecule, identified by the CAS number 2361645-98-7, represents a fusion of heterocyclic scaffolds that are widely recognized for their biological activity. The presence of both 3-phenyl-1,2,4-oxadiazole and azetidinone moieties suggests a potential for diverse interactions with biological targets, making it a promising candidate for further exploration in drug discovery.
The 3-phenyl-1,2,4-oxadiazole ring is a well-documented scaffold in medicinal chemistry, known for its ability to modulate various biological pathways. Its aromaticity and electron-deficient nature contribute to strong binding interactions with enzymes and receptors. In contrast, the azetidinone component introduces a nitrogen-containing heterocycle that is commonly found in bioactive molecules. This structural motif is often associated with properties such as metabolic stability and bioavailability, which are critical factors in pharmaceutical development.
The compound's connectivity between the 3-phenyl-1,2,4-oxadiazole and azetidinone units via a propenone bridge introduces additional conformational flexibility. This feature could be exploited to optimize binding affinity and selectivity when interacting with biological targets. The propenone moiety itself is a versatile pharmacophore that can participate in hydrogen bonding, hydrophobic interactions, and even π-stacking interactions, depending on the molecular environment.
Recent advancements in computational chemistry have enabled more sophisticated virtual screening approaches to identify potential drug candidates. The structural features of 1-3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-ypropenone (CAS No. 2361645987) make it an attractive target for such studies. Molecular docking simulations have been employed to evaluate its binding potential with various enzymes and receptors implicated in diseases such as cancer and inflammation. Preliminary results suggest that this compound exhibits promising interactions with targets like kinases and cyclooxygenases (COX), which are key players in disease pathogenesis.
In parallel, experimental efforts have focused on synthesizing analogs of this compound to probe structureactivity relationships (SAR). By modifying substituents on the 3phenyl moiety or the azetidinone ring, researchers aim to fine-tune the pharmacological profile of the molecule. Such modifications can enhance potency while minimizing off-target effects. For instance, introducing fluorine atoms at strategic positions has been shown to improve metabolic stability and binding affinity in related compounds.
The synthesis of this compound involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps include the formation of the oxadiazole ring through cyclocondensation reactions followed by functionalization at the 5-position with an azetidinone side chain. Advances in synthetic methodologies have enabled more efficient routes to complex heterocyclic systems like this one without compromising scalability or cost-effectiveness.
The biological evaluation of 1-(3-(3phenyl)-1(2H),4-dioxazol]-5(4H)-yl]-azetidin-one (CAS No 2361645987) has revealed intriguing activities that warrant further investigation. In vitro assays have demonstrated inhibitory effects on certain enzymes associated with inflammatory responses when tested against cell-based models. These findings align with the growing interest in developing novel therapeutics targeting inflammation-mediated diseases such as rheumatoid arthritis and atherosclerosis.
Moreover, propenone derivatives are increasingly recognized as valuable intermediates in medicinal chemistry due to their ability to serve as dual functional groups—acting both as electrophilic centers for nucleophilic attack and as hydrogen bond donors or acceptors depending on their orientation within a binding site. This dual functionality enhances versatility during drug design processes by allowing multiple interaction modes between the ligand and target protein or nucleic acid.
Recent studies have also highlighted potential applications of this compound beyond traditional therapeutic areas by exploring its role as an intermediate for more complex molecules through cross-coupling reactions such as Suzuki-Miyaura coupling or Buchwald-Hartwig coupling reactions which facilitate carbon-nitrogen bond formation under mild conditions while maintaining regioselectivity crucial for pharmaceutical applications
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